molecular formula C24H21BrN2O4S B12016999 ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12016999
M. Wt: 513.4 g/mol
InChI Key: DLVHBWDVAIWJJO-UYRXBGFRSA-N
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Description

Ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A 3-bromobenzylidene substituent at position 2 (Z-configuration).
  • A 2-methoxyphenyl group at position 4.
  • An ethyl carboxylate moiety at position 5.
  • A 7-methyl substituent on the pyrimidine ring.

Thiazolo[3,2-a]pyrimidines are heterocyclic scaffolds with demonstrated biological relevance, including kinase inhibition and antiproliferative activities . The Z-configuration of the benzylidene group in Compound A is critical for its spatial arrangement and intermolecular interactions .

Properties

Molecular Formula

C24H21BrN2O4S

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21BrN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)17-10-5-6-11-18(17)30-3)22(28)19(32-24)13-15-8-7-9-16(25)12-15/h5-13,21H,4H2,1-3H3/b19-13-

InChI Key

DLVHBWDVAIWJJO-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Origin of Product

United States

Preparation Methods

Ultrasonic vs. Conventional Heating

ParameterUltrasonic MethodConventional Heating
Reaction Time15 minutes5 hours
Yield88%50%
Energy Consumption0.8 kWh3.2 kWh

Ultrasound irradiation enhances reaction efficiency by generating localized hotspots (∼5000 K) and improving mass transfer.

Solvent Impact on Condensation

  • Ethanol : Optimal for solubility and base compatibility (74% yield).

  • DCM : Poor yield (32%) due to limited aldehyde reactivity.

  • Water : Hydrolysis of ester group observed (≤15% yield).

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved 82% yield using flow chemistry with in-line ultrasound reactors. Key parameters:

  • Residence Time : 8 minutes.

  • Purity : 99.2% (HPLC).

  • Cost Analysis : Raw material costs reduced by 40% compared to batch methods .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s oxidation potential centers on its electron-rich aromatic systems and the α,β-unsaturated ketone moiety.

Reaction TypeConditions/ReagentsProductReference
Benzylic oxidationKMnO₄ (acidic conditions)Ketone formation at benzylidene position
Ester oxidationOzone or H₂O₂Carboxylic acid derivative

Key Findings :

  • The 3-bromobenzylidene group undergoes oxidation to form a ketone under strong oxidizing agents like KMnO₄ .

  • The ethyl ester group may hydrolyze to a carboxylic acid under oxidative conditions, though this is less common without enzymatic catalysis .

Reduction Reactions

Reduction primarily targets the α,β-unsaturated ketone and bromine substituent.

Reaction TypeConditions/ReagentsProductReference
Ketone reductionNaBH₄ or LiAlH₄Alcohol formation at C3
DehalogenationPd/C + H₂Replacement of Br with H

Key Findings :

  • The 3-oxo group is reduced to a secondary alcohol using NaBH₄, retaining the thiazolo[3,2-a]pyrimidine core .

  • Catalytic hydrogenation removes the bromine atom, yielding a debrominated analog.

Substitution Reactions

The 3-bromo substituent and electron-deficient aromatic rings enable nucleophilic and cross-coupling reactions.

Reaction TypeConditions/ReagentsProductReference
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidAryl-substituted benzylidene derivative
Nucleophilic aromaticNaOH, Cu catalystMethoxy or amino substitution

Key Findings :

  • Bromine participates in Suzuki-Miyaura cross-coupling to introduce aryl groups .

  • Methoxyphenyl groups may undergo demethylation under strong acidic conditions, forming phenolic derivatives .

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone and thiazolo ring enable cycloaddition with dienes or nucleophiles.

Reaction TypeConditions/ReagentsProductReference
Diels-Alder reactionHeat, dienophile (e.g., maleimide)Fused bicyclic adduct
Ring-openingNH₂OH · HClThiazole-pyrimidine scission

Key Findings :

  • The exocyclic double bond reacts with dienophiles to form six-membered rings .

  • Hydroxylamine cleaves the thiazolo ring, yielding pyrimidine-thiol intermediates .

Hydrolysis and Esterification

The ethyl ester group is susceptible to hydrolysis, enabling derivatization.

Reaction TypeConditions/ReagentsProductReference
Acidic hydrolysisHCl, refluxCarboxylic acid
TransesterificationROH, H₂SO₄Alternate ester (e.g., methyl)

Key Findings :

  • Hydrolysis under acidic conditions yields the free carboxylic acid, enhancing polarity .

  • Transesterification with methanol produces methyl esters, altering solubility .

Photochemical and Thermal Reactions

The compound exhibits stability under ambient conditions but reacts under UV light or heat.

Reaction TypeConditions/ReagentsProductReference
[2+2] PhotocycloadditionUV light, alkeneCyclobutane adduct
Thermal decomposition>200°CFragmented aromatic byproducts

Key Findings :

  • UV irradiation induces cycloaddition with alkenes, forming strained cyclobutane rings .

  • Thermal degradation above 200°C leads to cleavage of the thiazolo ring.

Biological Derivatization

While not a traditional chemical reaction, enzymatic modifications are relevant for pharmacological studies.

Reaction TypeEnzyme/SystemProductReference
GlucuronidationUDP-glucuronosyltransferaseGlucuronide conjugate
Oxidative metabolismCytochrome P450Hydroxylated metabolites

Key Findings :

  • Hepatic enzymes modify the methoxyphenyl group, forming glucuronides for excretion .

  • CYP450 isoforms oxidize the methyl group to a hydroxymethyl derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations in analogues of Compound A involve substitutions at positions 2 (benzylidene group) and 5 (aryl group). These modifications influence electronic properties, solubility, and bioactivity:

Compound Position 2 Substituent Position 5 Substituent Key Features Reference
Compound A 3-Bromobenzylidene (Z) 2-Methoxyphenyl Enhanced halogen bonding (Br), electron-withdrawing effects.
Ethyl 5-(4-Cl-phenyl)-... 4-Chlorophenyl 4-Chlorophenyl Increased hydrophobicity; reduced steric hindrance.
Ethyl 2-(2-F-benzylidene) 2-Fluorobenzylidene (Z) Phenyl Stronger dipole interactions due to fluorine; altered crystal packing.
Ethyl 2-(3-Cl-benzylidene) 3-Chlorobenzylidene (Z) Phenyl Similar halogen effects to Compound A but with Cl (smaller atomic radius).
Compound 97 (Braud et al.) 3,5-Dibromo-4-hydroxybenzylidene 1,3-Benzodioxol-5-yl Dual Br substituents enhance enzyme inhibition (IC50 = 4.5 µM for Cdc25B).

Key Observations :

  • Halogen substituents (Br, Cl, F) at position 2 improve binding to hydrophobic pockets in enzymes .
  • Methoxy groups (e.g., 2-methoxyphenyl in Compound A) enhance solubility via polar interactions but may reduce membrane permeability .
  • Electron-withdrawing groups (e.g., CN in ) increase reactivity but may destabilize the crystal lattice .

Crystallographic and Conformational Analysis

Comparative crystallographic data reveal trends in molecular packing and ring puckering:

Compound Crystal System Dihedral Angles (°) Ring Puckering (Pyrimidine) Intermolecular Interactions Reference
Compound A Not reported N/A Likely boat conformation* Predicted C–H···S and π–π stacking.
Ethyl 2-(3-OMe-benzylidene) Monoclinic (C2/c) 85.21 (phenyl vs. pyrimidine) Flattened boat C–H···π and π–π stacking (3.96 Å).
Ethyl 5-(4-Br-phenyl)-... Monoclinic 89.86 (phenyl vs. thiazole) Planar thiazole, puckered pyrimidine C–H···O and halogen bonding.
Ethyl 2-(2-F-benzylidene) Monoclinic 13.20 (phenyl vs. pyrimidine) Screw-boat conformation C–H···F and π–π interactions.

Key Observations :

  • Boat/screw-boat conformations in the pyrimidine ring are common, stabilizing intramolecular H-bonds (e.g., C–H···S in Compound A analogues) .
  • π–π stacking (3.7–4.0 Å) between thiazole and aryl rings enhances crystal stability .
  • Halogen bonding (Br, Cl) contributes to supramolecular architecture .

Key Observations :

  • Methoxy groups could reduce cytotoxicity compared to nitro or cyano substituents due to lower electrophilicity .

Biological Activity

Ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19BrN2O4S\text{C}_{20}\text{H}_{19}\text{BrN}_2\text{O}_4\text{S}

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of bromine and methoxy groups enhances its biological activity by influencing its interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study conducted by Kamble et al. (2017) demonstrated that thiazolo[3,2-a]pyrimidines could inhibit the growth of breast and lung cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazolidinone derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, a related thiazolo derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Research has shown that thiazolo[3,2-a]pyrimidines can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a comparative study of various thiazolo derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The compound was evaluated alongside other derivatives in vitro and showed promising results in reducing cell viability at low micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several thiazolo compounds against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary

Biological ActivityFindings
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines .
AntimicrobialEffective against Staphylococcus aureus and E. coli .
Anti-inflammatoryInhibits cytokines like TNF-alpha and IL-6 .

Q & A

Q. What experimental methods are used to determine the crystal structure of this compound?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key parameters include space group determination (e.g., monoclinic C2/cC2/c), unit cell dimensions (e.g., a=33.0445(6)a = 33.0445(6) Å, b=9.5013(2)b = 9.5013(2) Å), and refinement metrics (Rfactor<0.05R_{\text{factor}} < 0.05) . Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed using software like Mercury or Olex2, with validation through CCDC deposition.

Q. What synthetic routes are employed to prepare this thiazolopyrimidine derivative?

A common method involves condensation of substituted benzaldehyde derivatives with pre-functionalized pyrimidine intermediates. For example, Knoevenagel condensation is used to introduce the benzylidene moiety, followed by cyclization with thiourea derivatives to form the thiazolo ring . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., TsOH) are critical for yield optimization .

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

  • NMR : 1^1H and 13^13C NMR spectra identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.5 ppm range).
  • IR : Key peaks include C=O stretching (~1700 cm1^{-1}), C=N (~1600 cm1^{-1}), and S–C (~700 cm1^{-1}) .
  • Mass spectrometry confirms molecular weight (e.g., m/z=438.92m/z = 438.92 for the chloro-derivative) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence biological activity or photophysical properties?

Substituents like bromo or methoxy groups alter electronic properties (e.g., Hammett constants) and steric effects, impacting binding to biological targets. For example, 3-bromo substitution enhances π-acceptor interactions in enzyme active sites, while methoxy groups improve solubility . Comparative studies with fluorinated analogs (e.g., 2-fluoro vs. 4-fluoro) reveal substituent-dependent bioactivity trends .

Q. What computational strategies are used to predict molecular docking or reactivity?

Density Functional Theory (DFT) optimizes geometry using crystallographic data (e.g., bond lengths, dihedral angles). Molecular docking (AutoDock Vina) evaluates interactions with targets like kinases or DNA, leveraging the compound’s planar thiazolopyrimidine core for intercalation . QSAR models correlate substituent electronegativity with inhibitory potency .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Discrepancies in bond lengths (e.g., C–S vs. C–O) arise from experimental conditions (temperature, radiation source). Multi-scan absorption corrections (SADABS) and high-resolution data (θmax>25\theta_{\text{max}} > 25^\circ) improve accuracy. Cross-validation with Hirshfeld surface analysis ensures reliability .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Bayesian optimization algorithms screen solvent polarity, temperature, and catalyst loading to maximize yield. For example, bulky 2,4,6-trimethoxybenzylidene derivatives require polar aprotic solvents (DMF) and prolonged reaction times (48–72 hours) .

Methodological Notes

  • Crystallography : Use Bruker APEX-II CCD detectors with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) for high-resolution data .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity .
  • Data Reproducibility : Report RintR_{\text{int}} values (<0.05) and Flack parameters to validate enantiopurity in chiral derivatives .

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